3-(Methoxycarbonyl)amino-beta-carboline
Overview
Description
3-(Methoxycarbonyl)amino-beta-carboline is a synthetic compound known for its high affinity for the benzodiazepine receptor. It has been studied for its selective antagonistic effects on the sedative properties of benzodiazepines, making it a compound of interest in pharmacological research .
Preparation Methods
The synthesis of 3-(Methoxycarbonyl)amino-beta-carboline involves several steps. One common method includes the reaction of beta-carboline-3-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. This intermediate is then reacted with an amine to introduce the methoxycarbonyl group, resulting in the formation of this compound .
Chemical Reactions Analysis
3-(Methoxycarbonyl)amino-beta-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Methoxycarbonyl)amino-beta-carboline has several scientific research applications:
Pharmacology: It is used to study the benzodiazepine receptor and its role in sedation and anxiety.
Neuroscience: The compound helps in understanding the mechanisms of action of benzodiazepines and their antagonists.
Medicinal Chemistry: It serves as a lead compound for the development of new drugs targeting the benzodiazepine receptor
Mechanism of Action
3-(Methoxycarbonyl)amino-beta-carboline exerts its effects by binding to the benzodiazepine receptor with high affinity. It acts as an antagonist, selectively blocking the sedative effects of benzodiazepines without affecting their anxiolytic or anticonvulsant properties. This selective antagonism is believed to involve specific interactions with the receptor’s binding sites .
Comparison with Similar Compounds
Similar compounds to 3-(Methoxycarbonyl)amino-beta-carboline include:
Beta-carboline-3-carboxylic acid: An inverse agonist of the benzodiazepine receptor.
Flumazenil: A well-known benzodiazepine receptor antagonist.
Diazepam: A benzodiazepine with sedative, anxiolytic, and anticonvulsant properties.
This compound is unique in its selective antagonism of the sedative effects of benzodiazepines, making it a valuable tool for research in pharmacology and neuroscience .
Properties
IUPAC Name |
methyl N-(9H-pyrido[3,4-b]indol-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-13(17)16-12-6-9-8-4-2-3-5-10(8)15-11(9)7-14-12/h2-7,15H,1H3,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNHWQATGLIDEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70919418 | |
Record name | Methyl hydrogen 9H-pyrido[3,4-b]indol-3-ylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70919418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91985-74-9 | |
Record name | 3-(Methoxycarbonyl)amino-beta-carboline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091985749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl hydrogen 9H-pyrido[3,4-b]indol-3-ylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70919418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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